4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring a substituted aniline building block with well-defined lipophilicity (LogP 4.0) and hydrogen-bonding capacity (TPSA 21.3 Ų) face limited commercial options with reliable purity. 4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1342586-07-5) resolves this gap, offering a consistent 95% purity and a chiral secondary amine scaffold for systematic SAR exploration. - Distinct physicochemical profile: LogP 4.0, TPSA 21.3 Ų, 2 H-bond acceptors enable rational modulation of solubility and permeability. - Reactive aniline nitrogen supports diverse derivatization: amidation, sulfonylation, or diazonium chemistry. - Commercially available at 95% purity with documented storage (2-8°C, sealed dry) and ambient shipping, ensuring reproducible synthetic performance.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13298565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC(C)C(C)C
InChIInChI=1S/C13H21NO/c1-9(2)11(4)14-13-7-6-12(15-5)8-10(13)3/h6-9,11,14H,1-5H3
InChIKeyJXLPTRWSOURFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Compound Overview


4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1342586-07-5) is a substituted aniline derivative belonging to the class of secondary aromatic amines. It features a 4-methoxy-2-methylphenyl core N-alkylated with a chiral 3-methylbutan-2-yl group. The compound is commercially available at 95% purity and is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its computed physicochemical properties include a molecular weight of 207.31 g/mol, an XLogP3 value of 4.0, a topological polar surface area (TPSA) of 21.3 Ų, and one hydrogen bond donor and two acceptors, positioning it within drug-like chemical space [1].

Substituted aniline core with 4-methoxy and 2-methyl groups provides steric and electronic diversity for SAR
Branched chiral N-alkyl substituent enables stereochemical exploration in medicinal chemistry
Computed drug-like profile with moderate lipophilicity, balanced TPSA, and multiple H-bond acceptors

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Why Substitution Fails


In-class N-alkylaniline analogs are not interchangeable for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline due to quantifiable differences in key molecular descriptors that govern physicochemical behavior and biological interactions. Even minor structural modifications, such as the absence of the 2-methyl group or the 4-methoxy substituent, result in significant shifts in molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility. For example, the simpler analog 3-methyl-N-(3-methylbutan-2-yl)aniline lacks the methoxy oxygen, leading to a reduced TPSA (12 Ų vs. 21.3 Ų) and a lower hydrogen-bond acceptor count, which can substantially alter solubility, membrane permeability, and target-binding affinity in biological assays [1][2]. Consequently, substituting the target compound with a structurally related analog without validation risks introducing uncontrolled variables, potentially invalidating structure-activity relationship (SAR) studies, synthetic yields, or assay reproducibility.

Analog lacking 2-methyl or 4-methoxy groups shifts logP, TPSA, and H-bond acceptor count, altering solubility and permeability
Unvalidated substitution may introduce uncontrolled variables, compromising SAR studies, synthetic yields, and assay reproducibility

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline vs. Structural Analogs


Higher Molecular Weight and Lipophilicity vs. Des-Methyl Analog

The presence of the 2-methyl substituent in 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline increases its molecular weight and lipophilicity compared to the 2-des-methyl analog, 4-methoxy-N-(3-methylbutan-2-yl)aniline. This structural difference is quantified by computed molecular weight (207.31 g/mol vs. 193.28 g/mol) and a higher estimated XLogP3 value (4.0 vs. ~3.5) [1]. The enhanced lipophilicity can translate to improved membrane permeability and altered tissue distribution in biological systems.

MW & Lipophilicity
Computed values
Target: 207.31 g/mol, XLogP3 4.0
Comparator (des-methyl): 193.28 g/mol, XLogP3 ~3.5
Difference: +14.03 g/mol, +0.5 logP
Higher logP may enhance membrane permeability; requires experimental ADME validation
Computed properties; in vitro confirmation advised
Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced H-Bond Acceptor Capacity vs. 3-Methyl Analog

The 4-methoxy group in 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline provides an additional hydrogen-bond acceptor (HBA) compared to the 3-methyl analog, which lacks this functionality. This is reflected in the computed HBA count of 2 for the target compound versus 1 for 3-methyl-N-(3-methylbutan-2-yl)aniline [1][2]. The additional HBA can strengthen interactions with biological targets that possess complementary hydrogen-bond donors, such as kinase active sites or receptor binding pockets.

H-Bond Acceptors
Computed values
Target: 2 HBA
Comparator (3-methyl): 1 HBA
Difference: 100% increase
Additional HBA may improve solubility and target-binding interactions
Binding effects require target-specific assay data
Medicinal Chemistry Molecular Recognition Solubility

Increased Conformational Flexibility vs. 3-Methyl Analog

The 4-methoxy substituent in 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline introduces an additional rotatable bond compared to the 3-methyl analog, as quantified by the rotatable bond count: 4 for the target compound versus 3 for 3-methyl-N-(3-methylbutan-2-yl)aniline [1][2]. This increased conformational flexibility can influence the entropic cost of binding to a target protein and may allow the molecule to adopt a broader range of bioactive conformations.

Conformational Flexibility
Computed values
Target: 4 rotatable bonds
Comparator (3-methyl): 3 rotatable bonds
Difference: +33%
Greater flexibility may influence binding entropy and oral bioavailability
Bioavailability prediction needs empirical PK profiling
Medicinal Chemistry Molecular Modeling SAR Studies

Higher TPSA vs. 3-Methyl Analog

The methoxy oxygen in 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline contributes to a significantly larger topological polar surface area (TPSA) of 21.3 Ų, compared to 12 Ų for the 3-methyl analog [1][2]. This 77.5% increase in TPSA is a direct consequence of the additional polar heteroatom and has important implications for membrane permeability and oral absorption, as TPSA is inversely correlated with passive transcellular diffusion.

TPSA
Computed values
Target: 21.3 Ų
Comparator (3-methyl): 12 Ų
Difference: +77.5%
Higher TPSA suggests lower passive permeability but improved aqueous solubility
Solubility and permeability should be measured experimentally
Medicinal Chemistry ADME Prediction Drug-Likeness

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline: Research & Industrial Applications


Medicinal Chemistry: Lead Optimization and SAR Studies

The distinct physicochemical profile of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline—characterized by a logP of 4.0, a TPSA of 21.3 Ų, and two hydrogen-bond acceptors [1]—makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. Researchers can use this compound as a core building block to synthesize focused libraries, where the specific substitution pattern (4-methoxy, 2-methyl, and a branched N-alkyl group) can be systematically varied to probe effects on target potency, selectivity, and ADME properties. The quantifiable differences from simpler analogs (e.g., higher HBA count and TPSA) provide a rational basis for selecting this specific compound when improved solubility or altered membrane permeability is desired relative to less polar alternatives [2].

Organic Synthesis: Versatile Building Block

As a secondary amine with a reactive aniline nitrogen, 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline serves as a key intermediate for the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals. Its commercial availability at 95% purity ensures reliable performance in multi-step synthetic sequences. The specific substitution pattern on the aromatic ring can direct subsequent electrophilic aromatic substitution reactions or serve as a precursor for diazonium chemistry, enabling the construction of diverse molecular architectures that are not accessible from unsubstituted or differently substituted aniline analogs.

Analytical Chemistry: Reference Standard for Method Development

The well-defined structure and physicochemical properties of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline (CAS 1342586-07-5) make it suitable for use as a reference standard in analytical method development. Its distinct retention time in reverse-phase HPLC (due to a logP of 4.0) and characteristic mass spectrometric fragmentation pattern can be used to calibrate and validate analytical methods for related compounds in complex mixtures. This is particularly relevant in quality control laboratories within the pharmaceutical and chemical industries.

Application
Selection Property
Validation Focus
Lead optimization & SAR studies
Balanced lipophilicity, TPSA, and H-bond capacity from 4-methoxy-2-methyl substitution
Evaluate target potency, selectivity, and ADME endpoints in assays
Organic synthesis building block
Reactive secondary aniline with 95% purity and characteristic aromatic substitution
Verify reactivity, regioselectivity, and purity in synthetic steps
Analytical reference standard
Defined structure with distinct HPLC retention and MS fragmentation profile
Validate method specificity, linearity, and precision for related analytes

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